REACTION_CXSMILES
|
[C:1]1(C)C=CC=CC=1.C[Zn]C.[F:11][C:12]([F:24])([F:23])[C:13]1[CH:22]=[CH:21][C:16]([C:17](Cl)([CH3:19])[CH3:18])=[CH:15][CH:14]=1>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[F:11][C:12]([F:24])([F:23])[C:13]1[CH:22]=[CH:21][C:16]([C:17]([CH3:1])([CH3:19])[CH3:18])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C[Zn]C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
4-trifluoromethyl-α,α-dimethylbenzyl chloride
|
Quantity
|
83.3 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(C)(C)Cl)C=C1)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
After an additional 2 h at -40° C. the brown reaction mixture is carefully poured
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2 Cl2 (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C(C)(C)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |